molecular formula C22H18O11 B1674408 (-)-Gallocatechin gallate CAS No. 4233-96-9

(-)-Gallocatechin gallate

Cat. No. B1674408
CAS RN: 4233-96-9
M. Wt: 458.4 g/mol
InChI Key: WMBWREPUVVBILR-NQIIRXRSSA-N
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Description

(-)-Gallocatechin gallate is a type of catechin. Catechins are phenolic compounds that are primary components found in green tea . They are associated with many physiological properties .


Molecular Structure Analysis

Epigallocatechin-3-gallate (EGCG), a natural compound extracted from green tea, has been shown to regulate multiple crucial cellular signaling pathways, including those mediated by EGFR, JAK-STAT, MAPKs, NF-κB, PI3K-AKT-mTOR, and others .


Chemical Reactions Analysis

EGCG has been found to inhibit inflammation and aggregate formation pathways . It also reduces the unwanted oxidation of cellulose .

Scientific Research Applications

  • Inhibition of Xanthine Oxidase and Antioxidant Properties :

    • GCG has been identified as a natural inhibitor of xanthine oxidase (XO), an enzyme involved in uric acid production. This property suggests its potential use in dietary supplements and medicines aimed at lowering uric acid levels. The combination of GCG with allopurinol showed synergistic inhibition on XO, indicating its potential in treating conditions like gout (Zhang et al., 2022).
  • Biological Effects and Enzyme Interaction :

    • A study on the biological activities of GCG showed its effects on important metabolic enzymes, including carbonic anhydrase isoenzymes, achetylcholinesterase, and α-glycosidase. The research also involved molecular docking studies and ADME/T analysis to evaluate the drug availability of GCG (Taslimi et al., 2020).
  • Chemopreventive and Anticancer Properties :

    • GCG and related catechins have shown potential in cancer chemoprevention. They are capable of catalyzing oxidative DNA degradation, possibly through mobilization of endogenous copper ions. This activity supports the anticancer properties of plant-derived polyphenols (Farhan et al., 2016).
  • Antiviral Properties :

    • GCG has demonstrated remarkable inhibition activity against the SARS-CoV N protein, suggesting its potential as an antiviral compound. This finding highlights the possibility of using GCG in treatments against coronaviruses (Roh, 2012).
    • It also inhibits the replication of Pseudorabies Virus (PRV) by suppressing the entry and release stages of the virus, indicating its potential application in developing new therapeutic strategies against PRV infection (Bo et al., 2023).
  • Anti-Uveal Melanoma Activity :

    • GCG and related compounds were found to have antiproliferative activities against uveal melanoma. This finding opens up possibilities for developing new treatments against this form of cancer (Salem et al., 2011).
  • Stability and Bioactivity Considerations :

    • The stability of GCG, a critical factor in its
    biological applications, was studied under various conditions. It was found that GCG is not stable in common buffers or cell culture mediums at physiological conditions. However, strategies like N2-saturation and the addition of ascorbic acid can stabilize GCG, which is important for ensuring its effective use in biological assays .

Safety And Hazards

This compound may be harmful by inhalation or ingestion. It is an irritant of the skin, eyes, mucous membranes, and upper respiratory tract .

Future Directions

The identification of crucial signaling pathways that are related to cancer onset and progression whose master regulators interact with EGCG may disclose intriguing pharmacological targets, and eventually lead to novel combined treatments in which EGCG acts synergistically with known drugs .

properties

IUPAC Name

[(2S,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2/t18-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBWREPUVVBILR-NQIIRXRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195144
Record name (-)-Gallocatechol gallate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Gallocatechin gallate

CAS RN

4233-96-9, 68-22-4
Record name (-)-Gallocatechin gallate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4233-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Gallocatechol gallate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Gallocatechol gallate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-Gallocatechin gallate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GALLOCATECHIN GALLATE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRW3C4Y31Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name ent-Gallocatechin 3-gallate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301673
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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